4,6-dimethoxy-1-(trimethylsilyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethoxyindol-1-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-10-8-12-11(13(9-10)16-2)6-7-14(12)17(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVJXMBVIUVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2[Si](C)(C)C)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Construction of 4,6 Dimethoxy 1 Trimethylsilyl 1h Indole and Its Precursors
Convergent and Divergent Synthesis of 4,6-Dimethoxy-1H-indole Scaffold
The formation of the 4,6-dimethoxy-1H-indole core can be achieved through several synthetic routes, including reductive cyclization, annulation reactions, and strategic functionalization of aromatic precursors. These methods offer flexibility in accessing the target indole (B1671886) and its derivatives.
Reductive Cyclization Approaches (e.g., from isatin (B1672199) derivatives)
Reductive cyclization is a powerful strategy for the synthesis of the indole nucleus. While specific examples detailing the reductive cyclization of 4,6-dimethoxyisatin to 4,6-dimethoxy-1H-indole are not extensively documented in the reviewed literature, the Leimgruber–Batcho indole synthesis represents a relevant and adaptable reductive cyclization approach for preparing substituted indoles. capes.gov.brnih.gov This methodology has been successfully employed for the synthesis of various 4- and 6-functionalized indoles. capes.gov.brnih.gov The general sequence involves the condensation of a substituted o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form a β-amino- or β-enamino-o-nitrostyrene, which then undergoes reductive cyclization to afford the indole.
Another related approach is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com Good yields of indoles are often obtained when the starting nitrostyrene (B7858105) possesses an aryl substituent in the alpha position. mdpi.com
Annulation and Cascade Reaction Strategies for Indole Formation
Annulation and cascade reactions provide efficient pathways to construct the indole scaffold, often in a single step from readily available starting materials. A notable example is the reaction of 3,5-dimethoxyaniline (B133145) with vicinal diones, which can lead to the formation of dimethoxy-substituted bisindolines through a double cyclization reaction. rsc.org
Furthermore, the reaction of 3,5-dimethoxyaniline with benzoin (B196080) in the presence of aniline (B41778) and acetic acid directly yields 4,6-dimethoxy-2,3-diphenylindole, demonstrating a straightforward annulation approach to a substituted 4,6-dimethoxyindole (B1331502) core. chim.it
Transition metal-catalyzed C-H annulation also presents a modern and efficient strategy for indole synthesis. For instance, a rhodium-catalyzed process utilizing a cleavable triazene (B1217601) directing group allows for the C-H annulation of anilines with a broad range of alkynes to produce unprotected indoles with excellent regioselectivity. pkusz.edu.cn Similarly, phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access functionalized dihydrocarbazoles. nih.gov Cascade reactions involving nitrones and allenes are also known to produce various indole derivatives. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| Annulation | 3,5-Dimethoxyaniline, Benzoin | 4,6-Dimethoxy-2,3-diphenylindole | Single-step synthesis of a substituted indole core. chim.it |
| Double Cyclization | 3,5-Dimethoxyaniline, 2,3-Butanedione | 2,2′-Dimethyl-5,5′,7,7′-tetramethoxybisindole | Unanticipated formation of a bisindoline structure. rsc.org |
| C-H Annulation | Triazene-directed anilines, Alkynes | Substituted indoles | Rhodium-catalyzed, broad substrate scope, excellent regioselectivity. pkusz.edu.cn |
Chemo- and Regioselective Functionalization of Precursors to the Indole Core
The strategic functionalization of aromatic precursors is crucial for introducing the desired 4,6-dimethoxy substitution pattern. 3,5-Dimethoxyaniline serves as a key and readily available precursor for the synthesis of 4,6-dimethoxyindoles. rsc.orgchim.itbiosynth.com The electron-rich nature of the 3,5-dimethoxyaniline ring directs electrophilic attack to the positions ortho and para to the amino group, facilitating cyclization reactions that lead to the 4,6-dimethoxy substitution pattern in the resulting indole.
For instance, in the reaction with vicinal diones, the initial condensation is followed by a Friedel–Crafts-type electrophilic attack on the electron-rich aryl ring of the 3,5-dimethoxyaniline moiety, leading to the formation of the C-C bond required for ring closure. rsc.org This highlights the importance of the inherent reactivity of the precursor in directing the regiochemical outcome of the indole synthesis.
N-Silylation Reactions for the Formation of 4,6-Dimethoxy-1-(trimethylsilyl)-1H-indole
The final step in the synthesis is the introduction of the trimethylsilyl (B98337) group onto the nitrogen atom of the 4,6-dimethoxy-1H-indole. This is typically achieved through N-silylation reactions using appropriate silylating agents.
Utilization of Trimethylsilyl Halides and Related Reagents
The conventional method for the N-silylation of indoles involves deprotonation of the indole NH with a strong base, followed by treatment with a trimethylsilyl halide, such as trimethylsilyl chloride (TMSCl). This approach is widely applicable but requires stoichiometric amounts of a strong base.
An alternative and often milder approach utilizes Ruppert's reagent (trimethyl(trifluoromethyl)silane, CF3SiMe3) as a trimethylsilyl source. This method has been successfully applied to the chemoselective N-silylation of various indoles. researchgate.net The reaction is typically catalyzed by an N-heterocyclic carbene (NHC) and can often be performed under solvent-free and fluoride-free conditions.
| Silylating Agent | Typical Conditions | Key Features |
| Trimethylsilyl Chloride (TMSCl) | Strong base (e.g., n-BuLi, NaH), aprotic solvent | Conventional method, requires stoichiometric base. |
| Ruppert's Reagent (CF3SiMe3) | NHC catalyst, solvent-free or aprotic solvent | Milder conditions, chemoselective for N-silylation. |
Optimized Conditions for N-Substitution with Silyl (B83357) Groups
For the N-silylation of electron-rich indoles such as 4,6-dimethoxy-1H-indole, the reaction conditions can be optimized to achieve high yields and selectivity. When using trimethylsilyl halides, the choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions.
In the case of NHC-catalyzed silylation with Ruppert's reagent, the reaction is generally chemoselective for N-silylation over C-silylation. The reaction time may be longer for indoles compared to other substrates like terminal acetylenes, which is attributed to the lower nucleophilicity of the indole anion. For substituted indoles, the electronic nature of the substituents can influence the reaction rate. Electron-donating groups, such as the methoxy (B1213986) groups in 4,6-dimethoxy-1H-indole, are expected to enhance the nucleophilicity of the indole nitrogen, potentially facilitating the silylation reaction.
Green Chemistry Principles in the Synthesis of Silylated Indoles
The application of green chemistry principles to the synthesis of silylated indoles, including this compound, is crucial for developing environmentally benign and sustainable chemical processes. rroij.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov Key metrics used to evaluate the "greenness" of a synthetic route include atom economy, E-factor (environmental factor), and process mass intensity (PMI). nih.gov
Atom Economy, E-Factor, and Process Mass Intensity (PMI)
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com An ideal reaction has a 100% atom economy, meaning there are no waste products. The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. PMI is a more comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.
In the context of synthesizing silylated indoles, traditional methods often involve multi-step procedures with protecting groups, which can lead to poor atom economy and high E-factors due to the generation of stoichiometric byproducts. nih.gov Greener approaches aim to streamline these syntheses, for instance, through direct C-H silylation, which can significantly improve atom economy. acs.orgresearchgate.net
Eco-friendly Solvents and Catalysts
The choice of solvents and catalysts plays a pivotal role in the environmental impact of a synthetic process. Traditional syntheses of indole derivatives have often relied on volatile and toxic organic solvents. google.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. google.comnih.gov For instance, the use of water as a solvent is highly desirable due to its non-toxicity, availability, and low cost. nih.gov Iron-catalyzed reactions in greener solvents like 2-MeTHF (2-methyltetrahydrofuran) have also been reported for indole functionalization, offering a more sustainable alternative to precious metal catalysts. rsc.org
The development of reusable and non-toxic catalysts is another cornerstone of green chemistry. Solid acid catalysts, for example, can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification processes. researchgate.net In the synthesis of silylated indoles, catalyst systems based on abundant and less toxic metals like copper and iron are being explored to replace more hazardous reagents. rsc.orgresearchgate.net
Alternative Energy Sources
To enhance energy efficiency, green chemistry encourages the use of alternative energy sources such as microwave irradiation and ultrasound. nih.gov Microwave-assisted organic synthesis can significantly reduce reaction times, improve yields, and sometimes enhance selectivity compared to conventional heating methods. nih.govnih.gov These benefits stem from the direct and efficient heating of the reaction mixture.
Renewable Starting Materials and Waste Reduction
A key goal of green chemistry is the use of renewable feedstocks instead of depleting fossil fuels. While the direct synthesis of complex molecules like this compound from simple renewable precursors is a long-term challenge, the principles of minimizing derivatization and maximizing atom economy directly contribute to reducing the consumption of non-renewable starting materials.
Waste prevention is a fundamental principle of green chemistry. researchgate.net This can be achieved through the design of synthetic routes that generate minimal byproducts. For example, catalytic C-H functionalization reactions are inherently more atom-economical than classical cross-coupling reactions that require pre-functionalized starting materials. jk-sci.com
The following table provides a hypothetical comparison of a traditional versus a greener approach for the synthesis of a generic silylated indole, highlighting key green chemistry metrics.
| Metric | Traditional Approach | Greener Approach |
| Solvent | Dichloromethane, Tetrahydrofuran (B95107) | Water, 2-Methyltetrahydrofuran |
| Catalyst | Stoichiometric strong base (e.g., n-BuLi) | Catalytic, reusable solid acid or earth-abundant metal catalyst |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Atom Economy | Lower (due to protecting groups and stoichiometric reagents) | Higher (e.g., via direct C-H silylation) |
| E-Factor | Higher | Lower |
| Waste Stream | Halogenated organic waste, stoichiometric byproducts | Primarily water, recyclable catalyst |
The N Trimethylsilyl Group: Mechanistic Roles in Indole Reactivity and Synthetic Strategy
N-Protection in Complex Organic Synthesis: Advantages and Limitations
In multistep organic synthesis, the strategic protection of reactive functional groups is essential to prevent unwanted side reactions. libretexts.org The trimethylsilyl (B98337) group is frequently employed for the protection of the indole (B1671886) nitrogen due to its unique combination of properties. wikipedia.org An ideal protecting group should be easy to introduce and remove, stable to a variety of reaction conditions, and should not introduce complications such as new stereogenic centers. uchicago.edu The N-TMS group fulfills many of these criteria, offering distinct advantages such as increasing the volatility and thermal stability of the parent indole, which can improve separation and analysis by gas chromatography. restek.com However, its utility is also defined by its limitations, primarily its sensitivity to moisture and protic acids. restek.com
Compatibility with Diverse Reaction Conditions
A key advantage of the N-TMS group is its predictable stability profile, which allows for its integration into complex synthetic sequences. It is generally stable under neutral, basic, and non-aqueous conditions, tolerating a wide array of reagents used in modern organic synthesis. This includes many organometallic reagents, reducing agents, and conditions for other C-H functionalization reactions. However, the Si-N bond is labile under acidic conditions and is particularly susceptible to cleavage by fluoride (B91410) ions. libretexts.orgwikipedia.orgharvard.edu This dual nature of stability and controlled lability is crucial for its role as a protecting group, allowing for selective removal without disturbing other sensitive functionalities in the molecule.
| Reagent/Condition Class | Compatibility with N-TMS Group |
| Strong Bases (e.g., n-BuLi, NaH) | Generally Compatible |
| Organometallic Reagents (e.g., Grignard) | Generally Compatible |
| Reductants (e.g., LiAlH4, H2/Pd) | Generally Compatible |
| Oxidants (non-acidic) | Generally Compatible |
| Protic Acids (e.g., HCl, AcOH) | Incompatible (Cleavage) |
| Lewis Acids (e.g., BF3·OEt2) | Incompatible (Cleavage) |
| Fluoride Ion Sources (e.g., TBAF, HF) | Incompatible (Cleavage) |
N-TMS Group as a Directing or Activating Group in Site-Selective Functionalization
Beyond its protective function, the N-TMS group can play an active role in directing chemical transformations on the indole scaffold. While not a classical directing group in the same vein as strongly chelating amides or pyridyls, its presence is often a prerequisite for achieving high regioselectivity in C-H activation reactions. snnu.edu.cnresearchgate.net It modifies the electronic landscape of the indole and can be used as a "reactivity-controlling element" to suppress the natural nucleophilicity of the indole nitrogen, thereby unlocking novel reaction pathways that would otherwise be inaccessible. chemrxiv.org
Directed C-H Activation and Silylation
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of indoles, but controlling the site of reaction is a major challenge. snnu.edu.cn The identity of the N-substituent is critical in these transformations. While strongly coordinating groups are often installed on the nitrogen to direct metal catalysts to a specific C-H bond (e.g., C2, C4, or C7), the N-TMS group serves a different, yet equally important, role. mdpi.comacs.orgnih.gov N-silylated indoles have been shown to be key intermediates in ruthenium-catalyzed dehydrogenative silylation and subsequent silyl-directed borylation reactions. More recently, it has been demonstrated that the N-silyl group can suppress the inherent reactivity of the indole nitrogen, enabling skeletal editing of the indole core through nitrogen atom insertion to form quinazolines. chemrxiv.org This unique transformation highlights the role of the N-TMS group in fundamentally altering the reaction manifold of the indole heterocycle.
Stereochemical Implications in Dearomatization Reactions
The dearomatization of indoles is a valuable strategy for the synthesis of complex, three-dimensional indoline (B122111) scaffolds, which are core structures in many natural products and pharmaceuticals. rsc.org These reactions, which can be promoted by visible light or organocatalysts, often create new stereocenters. nih.govresearchgate.net The stereochemical outcome of these transformations is highly dependent on the steric and electronic nature of the substituents on the indole ring. The bulky N-trimethylsilyl group on a substrate like 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole would be expected to exert significant stereochemical influence. It can dictate the facial selectivity of the approach of incoming reagents, thereby controlling the diastereoselectivity of the dearomatization process. In asymmetric variants, the N-TMS group can influence the interaction between the substrate and a chiral catalyst, impacting the enantiomeric excess of the final product.
Controlled Desilylation and Post-Synthetic Modifications
A defining feature of the N-trimethylsilyl group is the ease and high efficiency with which it can be removed. uchicago.edu This controlled desilylation step regenerates the N-H bond, making the nitrogen available for a wide range of post-synthetic modifications. The cleavage of the N-Si bond is most commonly achieved under mild conditions using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or through treatment with protic acids or bases. libretexts.orgwikipedia.org For instance, potassium carbonate in methanol (B129727) is an effective reagent for TMS deprotection. acs.org
This straightforward deprotection protocol opens the door to further derivatization. Once the TMS group is removed from this compound to yield 4,6-dimethoxy-1H-indole, the exposed N-H group can undergo a variety of subsequent reactions. These include, but are not limited to, N-alkylation, N-acylation, and transition-metal-catalyzed N-arylation, providing access to a diverse library of substituted indole derivatives. nih.govchemrxiv.org
| Reagent | Typical Conditions | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | Very common and mild method. libretexts.org |
| Hydrofluoric acid (HF) | Acetonitrile or Pyridine | Highly effective but requires careful handling. libretexts.org |
| Potassium Carbonate (K2CO3) | Methanol, rt | Mild basic condition. acs.org |
| Acetic Acid (AcOH) | THF/H2O | Mild acidic condition. wikipedia.org |
| Cesium Carbonate (Cs2CO3) | THF/MeOH | Effective for deprotection of N-sulfonylated indoles and can be applied to silyl (B83357) groups. researchgate.netscilit.com |
| Trifluoroacetic acid (TFA) | CH2Cl2 | Strong acidic condition for more robust silyl ethers. wikipedia.org |
Cleavage Methods and Reagent Compatibility
The cleavage of the N-trimethylsilyl group is a deprotection step that relies on the inherent lability of the silicon-nitrogen bond, particularly its susceptibility to nucleophilic attack and hydrolysis. A variety of reagents and conditions have been developed to efficiently effect this transformation, with the choice often dictated by the presence of other functional groups within the molecule. The most common methods involve fluoride ions, solvolysis, or acid/base catalysis.
Fluoride-Mediated Cleavage:
Fluoride ions exhibit a remarkably high affinity for silicon, making fluoride-based reagents the most common and effective choice for cleaving silicon-protecting groups. The driving force for this reaction is the formation of a strong Si-F bond.
Tetrabutylammonium Fluoride (TBAF): This is the most frequently employed fluoride source due to its excellent solubility in common organic solvents like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The reaction is typically performed at room temperature or with gentle heating. commonorganicchemistry.com While highly effective, a significant consideration is the basicity of the TBAF reagent, which can potentially lead to side reactions or degradation if the substrate contains base-sensitive functional groups. chemspider.com In such cases, buffering the reaction mixture, for instance with acetic acid, can mitigate these undesired effects and improve yields. chemspider.com
Other Fluoride Sources: While less common for N-TMS indole deprotection specifically, other fluoride sources like cesium fluoride (CsF) or buffered hydrogen fluoride (HF·pyridine) can also be utilized, particularly when tuning the reactivity and basicity of the medium is necessary. galchimia.com
Solvolysis:
The Si-N bond in N-trimethylsilyl indoles is sensitive to protic solvents, particularly alcohols, in a process known as solvolysis.
Methanolysis: Simply dissolving or warming the N-TMS indole in methanol is often sufficient to cleave the silyl group. researchgate.net This method is exceptionally mild and advantageous for substrates that are sensitive to strong acids, bases, or fluoride ions. The reaction proceeds via nucleophilic attack of the methanol oxygen on the silicon atom, followed by proton transfer to the indole nitrogen, releasing the N-H indole and forming methoxytrimethylsilane.
Acid and Base Catalysis:
While the Si-N bond is labile under neutral solvolysis, its cleavage can be accelerated by the addition of acids or bases.
Basic Conditions: Mild inorganic bases are effective for promoting the hydrolysis or alcoholysis of the N-TMS group. A common system for the related deprotection of trimethylsilyl-acetylenes involves potassium carbonate in methanol, highlighting the utility of carbonate bases in facilitating desilylation. nih.gov For the deprotection of other N-substituted indoles, such as N-tosyl indoles, cesium carbonate in a THF-methanol mixture has proven to be a very mild and efficient method, suggesting its potential applicability for sensitive N-TMS indole substrates as well. researchgate.net
Acidic Conditions: Silyl groups are generally unstable in acidic media. nih.gov While harsh acidic conditions may not be compatible with the often-sensitive indole nucleus, mild acidic treatment can be used for deprotection. This approach is less common than fluoride or solvolysis methods for N-TMS indoles due to the potential for undesired side reactions on the electron-rich indole ring.
The compatibility of these cleavage reagents with other functional groups is a critical consideration in synthetic planning.
| Method | Typical Reagents | Common Solvents | General Conditions | Compatibility Notes |
|---|---|---|---|---|
| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 0 °C to reflux | Highly efficient. Reagent is basic and may affect base-sensitive groups (e.g., esters, epoxides). Can be buffered with acid. commonorganicchemistry.comchemspider.com |
| Solvolysis | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Methanol, Ethanol | Room temperature to reflux | Very mild conditions, compatible with most functional groups that are stable to alcohols. researchgate.net |
| Base-Catalyzed | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Methanol/THF | Room temperature to reflux | Mild conditions suitable for many substrates. Particularly useful for molecules sensitive to fluoride ions. nih.govresearchgate.net |
| Acid-Catalyzed | Dilute HCl, Acetic Acid (AcOH), Trifluoroacetic Acid (TFA) | Various organic solvents | Typically mild acid at low temperature | Less common due to potential for indole decomposition or side reactions. Requires careful control of conditions. nih.gov |
Regeneration of the N-H Indole Moiety
The regeneration of the N-H indole moiety is the direct and desired outcome of the N-TMS cleavage reaction. The process itself is the second half of the cleavage mechanism, where the indole nitrogen is protonated to restore its native N-H form.
The source of the proton can vary depending on the cleavage method employed:
In solvolysis reactions , such as methanolysis, the solvent itself (e.g., methanol) serves as the proton source.
During fluoride-mediated cleavage using commercial TBAF solutions (which typically contain water) or upon aqueous workup, water is the proton donor.
In acid-catalyzed methods , the acidic reagent provides the proton.
For base-catalyzed reactions in alcoholic solvents, the alcohol is the most likely proton source, facilitated by the basic catalyst.
The facile nature of this regeneration step is a cornerstone of the utility of the N-TMS protecting group. Once the Si-N bond is broken, the resulting indolide anion is readily protonated, often during the reaction itself or during the subsequent workup procedure, to yield the final, deprotected N-H indole. This process is generally high-yielding and clean, as the primary byproduct, a volatile or easily removed siloxane or alkoxysilane, simplifies purification. The successful regeneration of the N-H moiety completes the synthetic sequence, allowing the indole to re-engage its N-H bond in hydrogen bonding or to be available for subsequent N-functionalization reactions if desired.
Advanced Reactivity Profiles and Functionalization Strategies of 4,6 Dimethoxy 1 Trimethylsilyl 1h Indole
Electrophilic Aromatic Substitution on the Indole (B1671886) Core
The reactivity of the 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole core in electrophilic aromatic substitution (EAS) is dictated by a combination of electronic and steric factors. The indole nucleus is inherently electron-rich, predisposing it to attack by electrophiles. dicp.ac.cn This reactivity is further amplified by the strong electron-donating effects of the methoxy (B1213986) groups on the benzene (B151609) ring.
Regiochemical Control at C-2 and C-3 Positions
For typical indole systems, electrophilic substitution occurs preferentially at the C-3 position of the pyrrole (B145914) ring due to its higher electron density and the ability to form a more stable cationic intermediate (a σ-complex) without disrupting the aromaticity of the benzene ring. nih.govmetu.edu.tr However, the presence of the bulky trimethylsilyl (B98337) (TMS) group on the nitrogen atom (N-1) introduces significant steric hindrance around the C-2 position.
While direct EAS at the C-2 or C-3 positions of this compound is not extensively documented, reactivity can be inferred from related systems. Functionalization at the C-2 position of N-protected indoles is often achieved indirectly. A common strategy involves deprotonation at C-2 with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophile. mdpi.com This ortho-directing effect of the N-substituent allows for regioselective introduction of various functional groups at a position that is typically less reactive towards direct electrophilic attack.
Friedel-Crafts type additions to N-alkylindoles, for example, proceed readily at the C-3 position. nih.govrichmond.edu It is expected that this compound would follow this general pattern for C-3 substitution, provided the electrophile is sufficiently reactive to overcome the competing activation of the benzene moiety.
Functionalization of the Benzene Moiety (C-4, C-5, C-6, C-7)
The powerful activating nature of the 4,6-dimethoxy groups makes the benzene portion of the indole highly susceptible to electrophilic attack, particularly at the C-5 and C-7 positions, which are ortho and para to the electron-donating methoxy groups. This often leads to substitution on the benzene ring in preference to, or in competition with, the C-3 position.
Several studies on 4,6-dimethoxyindole (B1331502) derivatives confirm this reactivity pattern:
Vilsmeier-Haack Formylation: The extended Vilsmeier reaction, using reagents like 3-dimethylaminopropenal and phosphoryl chloride, has been shown to functionalize 4,6-dimethoxyindoles at the C-7 position, among others. arkat-usa.orgresearchgate.net This highlights the high nucleophilicity of the C-7 carbon.
Nitration: The nitration of 3-substituted-4,6-dimethoxyindoles using nitric acid adsorbed on silica (B1680970) has been reported to yield 7-nitro derivatives, demonstrating regioselective functionalization at the C-7 position. researchgate.net
Bromination: The bromination of 4,6-dimethoxyindoles that also contain an electron-withdrawing group can be directed to various positions, including C-5 and C-7 on the benzene ring, in addition to the C-2 position. researchgate.net For instance, 7-acetyl-4,6-dimethoxy-3-phenylindole reacts with bromine to afford the 2-bromo derivative in high yield. researchgate.net This demonstrates that with appropriate substitution, multiple sites can be halogenated, providing handles for further reactions.
These examples, summarized in the table below, underscore the synthetic utility of targeting the benzene ring for functionalization.
| Reaction | Substrate Type | Reagents | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Extended Vilsmeier | 4,6-Dimethoxyindole | 3-Dimethylaminopropenal, POCl₃ | C-7, C-2 | Indolyl-propenal | arkat-usa.orgresearchgate.net |
| Nitration | 3-Substituted-4,6-dimethoxyindole | HNO₃/Silica | C-7 | 7-Nitroindole | researchgate.net |
| Bromination | Substituted 4,6-dimethoxyindole | Br₂ or NBS | C-5, C-7, C-2 | Bromoindoles | researchgate.net |
Impact of 4,6-Dimethoxy Substitution on Electrophilicity
Specifically, the methoxy groups activate the benzene ring towards electrophilic attack. The C-5 position is ortho to the C-4 methoxy group and para to the C-6 methoxy group, while the C-7 position is ortho to the C-6 methoxy group. Both positions are therefore highly activated, explaining the observed regioselectivity for reactions like formylation, nitration, and halogenation at these sites. arkat-usa.orgresearchgate.netresearchgate.net This enhanced reactivity of the benzene moiety is a key feature of the 4,6-dimethoxyindole scaffold, making it a versatile platform for building molecular complexity on the carbocyclic portion of the molecule.
Transition Metal-Catalyzed Coupling Reactions
The functionalized derivatives of this compound, particularly haloindoles, are valuable precursors for transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C, C-N, and C-Heteroatom Bond Formations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of coupling reactions. nih.gov For substrates like this compound, this typically involves a two-step sequence: initial regioselective halogenation (e.g., bromination at C-7 or C-5) followed by a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. A C-7 bromo-4,6-dimethoxyindole derivative, for example, could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a C-7 arylated product. nih.govmdpi.com This strategy is widely used for constructing biaryl linkages.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chim.it A halo-4,6-dimethoxyindole can be coupled with a variety of alkynes using a palladium catalyst, often with a copper(I) co-catalyst, to introduce an alkynyl moiety. nih.govthieme-connect.de This is particularly useful for synthesizing conjugated systems.
The table below outlines representative conditions for these palladium-catalyzed reactions on halo-indole scaffolds.
| Reaction | Substrate | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-indole/indazole | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) | C(sp²)-C(sp²) | nih.govmdpi.com |
| Sonogashira | Iodo/Bromo-indole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | chim.itthieme-connect.de |
Direct C-H activation/functionalization is an emerging alternative that avoids the pre-halogenation step. chemrxiv.orgbeilstein-journals.org Palladium catalysts can mediate the direct coupling of an indole C-H bond with a suitable partner, although controlling regioselectivity on a highly activated system like 4,6-dimethoxyindole can be challenging.
Copper-Mediated Transformations
Copper-catalyzed or -mediated reactions offer a complementary and often more economical alternative to palladium-based systems for certain transformations. The Ullmann condensation, for example, is a classic copper-mediated reaction for forming C-N, C-O, and C-S bonds.
While specific examples involving this compound are scarce, the general reactivity of indoles in copper-catalyzed reactions is well-established. Copper catalysts can facilitate the cross-coupling of indoles through a double C-H activation mechanism, providing access to indole-containing biheteroaryls. nih.gov These reactions often require a directing group to control regioselectivity. Furthermore, copper catalysis is effective in mediating oxidative coupling and aerobic oxidation reactions, which can be used to construct new C-C and C-O bonds. nih.govmdpi.com It is plausible that a pre-functionalized halo-4,6-dimethoxyindole could undergo Ullmann-type couplings with nucleophiles like amines, phenols, or thiols to generate C-N, C-O, or C-S bonds at the site of halogenation.
Alternative Transition Metal Catalysts (e.g., Rhodium, Nickel, Iron, Platinum, Molybdenum)
Transition metal catalysis is a cornerstone for the functionalization of indoles, enabling a variety of C-H activation and cross-coupling reactions. arabjchem.orgrsc.orgresearchgate.net The reactivity of this compound in this context would be influenced by the choice of metal, ligand, and the directing ability of its substituents.
Rhodium (Rh): Rhodium catalysts are well-known for directing C-H functionalization at various positions of the indole nucleus. researchgate.net For N-pivaloylindoles, rhodium catalysis can achieve high regioselectivity for C7-alkenylation. researchgate.net While the N-TMS group is not a traditional directing group, the inherent electronic bias of the 4,6-dimethoxyindole system could favor functionalization at electron-rich sites. Rhodium(II) carbenes, generated from triazoles, are also known to react with olefins in cascade reactions. nih.govnih.gov
Nickel (Ni): Nickel catalysis has emerged as a cost-effective alternative for cross-coupling reactions. youtube.comucla.edu Nickel-catalyzed C-H alkylation of N-pyridinylindoles with unactivated alkyl chlorides has been shown to proceed via a Ni(I)/Ni(III) pathway. nih.gov For N-silyl indoles, nickel catalysis has been employed in C-C bond-forming reactions, showcasing its utility in constructing chiral N-alkylindoles from N-indolyl-substituted alkenes. chemrxiv.org This suggests that the C-Si bond in this compound could potentially be leveraged in specific nickel-catalyzed transformations.
Iron (Fe): Iron, an earth-abundant metal, offers a sustainable option for indole functionalization. acs.org Iron catalysts have been developed for the C-H functionalization of indoles with α-aryl-α-diazoesters, leading to α-aryl-α-indolylacetates. nankai.edu.cnresearchgate.net Furthermore, iron-catalyzed regioselective C-H alkylation of indoles with unactivated alkenes can proceed under additive-free conditions, showing high regioselectivity. rsc.orgacs.org The electron-rich nature of the 4,6-dimethoxyindole core would make it a suitable substrate for such electrophilic functionalizations.
Platinum (Pt): Platinum catalysts are effective for various indole transformations, including allylation and intramolecular alkylation. nih.govnih.gov PtCl2 has been used to catalyze the intramolecular cyclization of 2-alkenyl indoles through nucleophilic attack of the indole on a platinum-complexed olefin. nih.gov Platinum has also been utilized in tandem indole annulation/arylation cascades to synthesize complex molecules like diindolylmethanes. acs.org
Molybdenum (Mo): Molybdenum catalysts are active in various organic transformations, including allylic alkylations and indole synthesis. nih.govresearchgate.net Dichlorodioxomolybdenum(VI) complexes can reductively cyclize nitrostyrenes to form indoles. researchgate.net While direct C-H functionalization of indoles using molybdenum is less common, its unique redox properties present opportunities for novel reactivity. nih.gov
| Catalyst | Typical Reaction | Potential Application on this compound |
| Rhodium | C-H Alkenylation, Cyclopropanation | C7- or C2-selective functionalization |
| Nickel | Cross-Electrophile Coupling, C-H Alkylation | Coupling with aryl/alkyl halides |
| Iron | C-H Functionalization with Diazo Compounds, C-H Alkylation | Synthesis of indolylacetates, C3-alkylation |
| Platinum | Intramolecular Alkylation, Allylation | Annulation and cascade reactions |
| Molybdenum | Asymmetric Allylic Alkylation, Reductive Cyclization | Allylation at a pre-functionalized position |
Nucleophilic Additions and Organometallic Reactions
The electron-rich benzene ring of this compound makes it a potent nucleophile, readily participating in additions to electrophilic species.
The reaction of indoles with oxyallyl cations, typically generated in situ, can lead to dearomative cycloaddition products. This transformation provides a powerful method for constructing complex polycyclic frameworks containing the indoline (B122111) core. The enhanced nucleophilicity of the 4,6-dimethoxyindole system would likely facilitate this type of reaction, favoring attack at the C3 position. The N-TMS group is generally stable under the conditions used to generate oxyallyl cations, making this compound a suitable substrate for these transformations.
The high electron density of the 4,6-dimethoxyindole nucleus makes it highly susceptible to electrophilic attack in Friedel-Crafts and related reactions. The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, is a classic example. wikipedia.orgijpcbs.comjk-sci.com Studies on 4,6-dimethoxy-1H-indole have shown that it undergoes an "extended" Vilsmeier reaction with 3-dimethylaminopropenal and phosphoryl chloride. arkat-usa.orgresearchgate.net This reaction introduces a propenal substituent and demonstrates the exceptional reactivity of this indole scaffold, with electrophilic substitution occurring at the C2, C4, and C7 positions. arkat-usa.orgresearchgate.net The presence of the N-TMS group in this compound would block reaction at the nitrogen atom and further activate the ring towards electrophilic attack, potentially influencing the regioselectivity of the substitution.
| Reaction | Reagents | Position of Attack on 4,6-Dimethoxyindole | Product |
| Extended Vilsmeier | 3-Dimethylaminopropenal, POCl₃ | C2, C4, C7 | Indolyl-propenal |
| Standard Vilsmeier | DMF, POCl₃ | C7 | Indole-7-carbaldehyde |
Radical-Mediated Transformations and Silylation
Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. youtube.comyoutube.comlibretexts.org Reagents like tris(trimethylsilyl)silane, (TMS)₃SiH, are common mediators for radical-based reductions and hydrosilylations. mdpi.com The N-TMS group on the indole is generally robust under radical conditions. While specific radical-mediated transformations of this compound have not been extensively reported, the electron-rich nature of the ring could influence its reactivity towards radical species.
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, can be achieved through radical pathways and is a fundamental reaction for creating organosilicon compounds. mdpi.commdpi.comresearchgate.net While this typically involves an unsaturated substrate, the direct radical silylation of C-H bonds is also an area of active research.
Dearomatization and Ring-Opening Processes
Dearomatization reactions transform flat aromatic systems into three-dimensional structures, which is a valuable strategy in medicinal chemistry and natural product synthesis. mdpi.comnih.gov For N-silylindoles, dearomatization can be achieved through catalytic reduction. For instance, B(C₆F₅)₃ can catalyze the reduction of 1H-indoles with silanes, proceeding through an indolium-borohydride ion pair, ultimately yielding N-silylated indolines. researchgate.net The electron-donating methoxy groups in this compound would stabilize the intermediate cationic species, likely facilitating such dearomative processes.
Ring-opening of the indole core is a less common but powerful transformation. For example, new heterocyclic compounds have been synthesized starting from 4,6-dimethoxy-1H-indole by first reacting it with chloroacetic acid and then performing subsequent cyclizations to form pyrazole, isoxazole, and pyrimidine (B1678525) derivatives. samipubco.comsamipubco.comresearchgate.netresearchgate.net These multistep sequences inherently involve the functionalization and potential cleavage of the indole ring structure to build new heterocyclic systems.
Mechanistic Insights and Computational Studies of Reactions Involving Silylated Indoles
Elucidation of Reaction Pathways and Rate-Determining Steps
The elucidation of reaction pathways for silylated indoles is crucial for controlling reaction outcomes. The N-silyl group often serves as a protecting group that can be cleaved under specific conditions, but it also plays a key role in directing the regioselectivity of subsequent reactions.
One significant reaction pathway involves the light-mediated coupling of acylsilanes with indoles, which proceeds via a siloxycarbene reactive intermediate. nih.govnih.gov This photochemical N-H insertion is highly efficient and leads to the formation of stable silylated N,O-acetals. nih.govresearchgate.net The reaction is generally fast and selective, highlighting a pathway where the silylated product is formed rather than consumed. nih.gov
In the context of C-H functionalization, such as the silylation of the indole (B1671886) core, mechanistic studies suggest that the reaction is often governed by a directing group that coordinates with a metal catalyst. For instance, in palladium-catalyzed C7-H silylation, a phosphorus(III) directing group strongly coordinates with the palladium catalyst, guiding the silylation to the desired position. researchgate.net A key part of this pathway involves the successful synthesis of a cyclopalladated intermediate, which confirms the proposed C–H metalation event. researchgate.net
Application of Density Functional Theory (DFT) in Reaction Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including those involving complex heterocyclic systems like indoles. researchgate.netresearchgate.net DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into reaction feasibility, transition states, and the origins of selectivity. mdpi.com
DFT calculations are used to map the energy profiles of proposed reaction pathways. mdpi.com By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, the thermodynamic and kinetic viability of a reaction can be assessed. researchgate.net For instance, in the atmospheric oxidation of indole initiated by OH radicals, DFT calculations show that OH addition to the C2 or C3 position is more favorable than H-abstraction pathways, as indicated by lower energy barriers. copernicus.org
The transition state (TS) represents the highest energy point along the reaction coordinate. researchgate.net Optimizing the geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. In the Rh-catalyzed C-H silylation with silacyclobutanes, DFT calculations identified a five-membered silametallacycle intermediate formed via a transition state with an activation free energy of 23.6 kcal/mol. pku.edu.cn Similarly, in 1,3-dipolar cycloaddition reactions, DFT is used to locate the transition states and confirm that the reaction proceeds through a one-step, asynchronous mechanism. researchgate.net
Table 1: Calculated Activation Energies for Indole Hydrodenitrogenation on Different Surfaces
| Reaction Step | Catalyst Surface | Activation Energy (kJ/mol) |
|---|---|---|
| Indole Hydrogenation | Ni(111) | 120 |
| Indole Hydrogenation | Pt(111) | 110 |
| Indole Hydrogenation | PtNi(111) | 95 |
This table is illustrative, based on findings that PtNi surfaces lower activation energies for indole hydrodenitrogenation compared to monometallic surfaces, demonstrating the utility of DFT in catalyst design. mdpi.com
Regioselectivity—the preference for bond formation at one position over another—is a critical aspect of indole chemistry. beilstein-journals.org DFT calculations can explain and predict regiochemical outcomes by comparing the activation energies of transition states leading to different regioisomers. researchgate.netnih.gov The lower-energy pathway corresponds to the major product observed experimentally. researchgate.net
For example, in the Friedel-Crafts acylation of 4-substituted indoles, a kinetic preference for cyclization at the C5 position can dominate over the expected higher nucleophilicity of the C3 position, leading to complete C5 regioselectivity. beilstein-journals.orgnih.gov Computational studies on the Fischer indole synthesis have shown that the formation of the observed regioisomer is energetically favored, while the pathway to the minor isomer is disfavored and may lead to decomposition products. nih.gov The electronic influence of substituents, such as the electron-donating methoxy (B1213986) groups in 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole, can be modeled using DFT to predict their impact on the nucleophilicity of different positions on the indole ring and thus the regioselectivity of reactions like electrophilic substitution.
Experimental Probing of Reaction Mechanisms
While computational studies provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms. pku.edu.cn Techniques such as isotope labeling, kinetic studies, and the isolation of intermediates offer tangible proof of reaction pathways.
Isotope labeling is a powerful technique for tracing the path of atoms through a reaction. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can follow its incorporation into the products. chemrxiv.orgosti.gov This method has been used to study the regioselectivity of hydrogen isotope exchange on indoles, where gold(I)-catalysis leads to exquisite labeling at the C3 position for C3-unsubstituted indoles. chemrxiv.org
Kinetic studies measure how the rate of a reaction changes with the concentration of reactants or temperature. rsc.org The resulting rate law provides critical information about the species involved in the rate-determining step. youtube.com For example, kinetic analysis of the nitrosation of 3-substituted indoles revealed an equilibrium between reactants and the 1-nitroso product, with reaction rates being surprisingly insensitive to medium acidity, suggesting an atypical N-nitrosation mechanism. rsc.org Furthermore, monitoring reaction progress can reveal complex kinetic behavior, such as in copper-catalyzed dehydrogenative silylation where the reaction rate decreases at high conversion due to a competing desilylation process. acs.org The kinetic isotope effect (KIE), where a reaction slows down upon isotopic substitution at a bond being broken in the rate-determining step, is a cornerstone of mechanistic investigation. researchgate.net
The direct observation or trapping of a proposed reactive intermediate provides compelling evidence for a reaction mechanism. nih.gov While often highly unstable, some intermediates can be isolated or characterized spectroscopically under specific conditions, such as low temperatures.
In reactions involving silylated indoles, key intermediates might include indolynes, which can be generated from silyltriflate precursors. nih.gov In the photochemical reaction of acylsilanes with indoles, the generation of a siloxycarbene intermediate is a key mechanistic step. nih.govresearchgate.net Experimental studies have successfully identified and characterized such species, confirming their role in the reaction pathway. researchgate.net In other cases, a stable analogue of a proposed intermediate, such as a cyclopalladated complex in a directed C-H silylation, can be synthesized and characterized, lending strong support to the proposed catalytic cycle. researchgate.net
Synthetic Utility of 4,6 Dimethoxy 1 Trimethylsilyl 1h Indole in Advanced Organic Synthesis
Precursor in the Total Synthesis of Complex Natural Products and Analogues
The intricate framework of many biologically active natural products is built upon the indole (B1671886) nucleus. The specific substitution pattern of 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole makes it an attractive starting material for the stereoselective and efficient synthesis of such complex molecules. The electron-donating methoxy (B1213986) groups at the 4- and 6-positions activate the indole ring towards electrophilic substitution, while the N-trimethylsilyl group serves as a removable protecting group that can also influence the regioselectivity of certain reactions.
Indole Alkaloid Synthesis
While direct total syntheses of complex indole alkaloids commencing from this compound are not extensively documented, the utility of the core 4,6-dimethoxyindole (B1331502) scaffold is well-established in the synthesis of bioactive molecules. For instance, the parent compound, 4,6-dimethoxy-1H-indole, is a key intermediate in the preparation of agonists for the GPR17 receptor, which has therapeutic potential in glioblastoma treatment. samipubco.comacs.org The synthesis of this core structure often begins with 4,6-dimethoxyisatin, which is reduced to afford the indole. samipubco.comacs.org The introduction of the trimethylsilyl (B98337) group at the N1-position is a standard procedure to protect the indole nitrogen and enhance its solubility in organic solvents, facilitating subsequent functionalization.
The strategic placement of the methoxy groups can be envisioned to play a crucial role in the synthesis of certain classes of indole alkaloids where such oxygenation patterns are present in the final target. The trimethylsilyl group, beyond its protective function, can act as a directing group in metallation reactions, allowing for regioselective functionalization at the C7 position.
Construction of Polycyclic Indole-Based Scaffolds
The construction of polycyclic systems containing the indole moiety is a cornerstone of synthetic organic chemistry, driven by the prevalence of such scaffolds in natural products and pharmaceuticals. The reactivity of this compound can be harnessed in various cycloaddition and annulation strategies to build complex polycyclic architectures.
Although specific examples detailing the use of this compound in the construction of polycyclic scaffolds are not prominently featured in the literature, the general principles of indole chemistry suggest its potential in this area. The electron-rich nature of the dimethoxyindole ring system makes it a suitable partner in reactions such as Diels-Alder, Pictet-Spengler, and various transition-metal-catalyzed cyclizations. The N-trimethylsilyl group can be readily cleaved under mild acidic conditions, allowing for subsequent cyclization reactions involving the indole nitrogen.
Scaffold for the Development of Advanced Synthetic Methodologies
The unique electronic and steric properties of this compound make it an interesting scaffold for the development and validation of new synthetic methods. The interplay between the activating methoxy groups and the directing/protecting silyl (B83357) group allows for the exploration of regioselective functionalization reactions.
The trimethylsilyl group can serve as a blocking group, directing electrophilic attack to other positions of the indole nucleus. For instance, in related dimethoxyindoles, a trimethylsilyl group has been shown to direct lithiation to the C4 position. epdf.pub This regiocontrol is highly valuable in the context of developing new carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the electron-rich nature of the 4,6-dimethoxyindole core enhances its reactivity in transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings could be developed and optimized using this scaffold, providing access to a wide array of functionalized indole derivatives. The N-trimethylsilyl group is generally stable under these conditions but can be removed post-functionalization if required.
Strategies for Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims at the creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. The 4,6-dimethoxy-1H-indole core is an excellent starting point for DOS due to the multiple reactive sites on the indole nucleus that can be selectively functionalized. The N-silylated derivative, this compound, provides a stable yet reactive platform for such endeavors.
A recent study by Mubarak et al. (2023) exemplifies the utility of the 4,6-dimethoxy-1H-indole scaffold in generating a library of diverse heterocyclic compounds. samipubco.comsamipubco.comresearchgate.net Starting from 4,6-dimethoxy-1H-indole, a series of pyrazole, isoxazole, and pyrimidine (B1678525) derivatives were synthesized. samipubco.comsamipubco.comresearchgate.net This work demonstrates a practical approach to library generation, where the core indole structure is elaborated with various pharmacophoric motifs.
The general strategy involves initial functionalization of the indole nitrogen, followed by reactions at other positions of the indole ring. The use of multicomponent reactions (MCRs) is a particularly powerful tool in DOS, and the 4,6-dimethoxyindole scaffold is a suitable substrate for such reactions. For example, MCRs involving indoles, aldehydes, and active methylene (B1212753) compounds can rapidly generate molecular complexity.
The following table summarizes the diversification of the 4,6-dimethoxy-1H-indole scaffold as demonstrated in the literature:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4,6-Dimethoxy-1H-indole | i) Chloroacetic acid, Chloroform, Pyridine, reflux, 30h | 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | - | samipubco.com |
| 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | Urea, Na2CO3, Absolute ethanol, reflux, 5h | 1-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3-diazetidin-2-one | - | samipubco.com |
| 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | Thiourea, Na2CO3, Absolute ethanol, reflux, 5h | 1-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3-diazetidine-2-thione | - | samipubco.com |
| 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | Thiosemicarbazide, 10% NaOH, Dioxan, reflux, 24h | 5-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | - | samipubco.com |
| 5-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | Benzaldehyde, Acetic acid, reflux, 12h | (E)-N-benzylidene-5-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | - | samipubco.com |
This systematic derivatization of the 4,6-dimethoxy-1H-indole core highlights its potential in generating libraries of compounds with diverse functionalities and potential biological activities.
Q & A
Q. What are the key synthetic strategies for preparing 4,6-dimethoxy-1-(trimethylsilyl)-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves introducing the trimethylsilyl (TMS) group at the indole nitrogen via silylation reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Methoxy groups are often introduced via alkylation or demethylation of precursor indoles. Reaction conditions such as solvent polarity (e.g., PEG-400/DMF mixtures), temperature, and catalyst choice (e.g., CuI for click chemistry) significantly impact yield. For example, CuI-catalyzed reactions in PEG-400:DMF achieved ~30% yields in similar indole derivatives . Optimization of atom economy (AE) and reaction mass efficiency (RME) using green chemistry principles, such as catalytic methods, is recommended .
Q. How can NMR spectroscopy confirm the structure of this compound?
- ¹H NMR : The TMS group appears as a singlet at ~0.1–0.3 ppm. Methoxy protons (4- and 6-OCH₃) resonate as singlets near δ 3.8–4.0. Aromatic protons show splitting patterns dependent on substitution (e.g., doublets for para-substituted positions).
- ¹³C NMR : The TMS carbon appears at ~0–5 ppm. Methoxy carbons are near δ 55–60, while aromatic carbons adjacent to electron-donating groups (e.g., OCH₃) are upfield-shifted. Comparison to analogous compounds (e.g., methoxy-indole derivatives) helps validate assignments .
Q. What purification techniques are recommended for isolating this compound?
Due to the compound’s lipophilicity (from the TMS group), silica gel chromatography with gradients of hexane:ethyl acetate is effective. Recrystallization from hot ethyl acetate/hexane mixtures can further purify the product, as demonstrated in similar indole syntheses .
Advanced Research Questions
Q. What role does the trimethylsilyl group play in modulating reactivity during cross-coupling reactions?
The TMS group acts as a protecting group for the indole nitrogen, preventing undesired side reactions (e.g., oxidation or electrophilic attack). It can be selectively removed under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate the NH group for subsequent functionalization, enabling stepwise synthesis of complex indole derivatives .
Q. How can computational chemistry predict electronic effects of substituents on reactivity?
Density functional theory (DFT) calculations model electron distribution, HOMO/LUMO energies, and Fukui indices to identify reactive sites. For example, methoxy groups enhance electron density at the 5-position, favoring electrophilic substitution. Such studies guide experimental design for regioselective modifications .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Protecting Groups : Use TMS to shield the indole NH during harsh reactions.
- Catalytic Optimization : CuI catalysts in click chemistry reduce byproducts (e.g., in triazole formation) .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize decomposition of sensitive intermediates.
Q. How does the electronic environment influence photophysical properties in photochemical studies?
Methoxy groups donate electron density, red-shifting absorption/emission spectra. The TMS group’s inductive effect may slightly alter conjugation, affecting fluorescence quantum yields. Similar indole derivatives (e.g., 5,6-dimethoxyindole-2-carbaldehyde) exhibit tunable photoluminescence for sensor applications .
Q. What spectroscopic and analytical techniques beyond NMR are critical for characterization?
- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identifies C–Si (1250–700 cm⁻¹) and methoxy C–O (1200–1000 cm⁻¹) stretches.
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (if crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
